9-O-Methylcoumestrol
9-O-Methylcoumestrol
9-O-Methylcoumestrol belongs to the class of organic compounds known as coumestans. These are polycyclic aromatic compounds containing a coumestan moiety, which consists of a benzoxole fused to a chromen-2-one to form 1-Benzoxolo[3, 2-c]chromen-6-one. They are oxidation products of pterocarpan. Thus, 9-O-methylcoumestrol is considered to be a flavonoid lipid molecule. 9-O-Methylcoumestrol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 9-O-methylcoumestrol is primarily located in the membrane (predicted from logP). Outside of the human body, 9-O-methylcoumestrol can be found in a number of food items such as tea, green vegetables, common pea, and herbs and spices. This makes 9-O-methylcoumestrol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
1690-62-6
VCID:
VC21241905
InChI:
InChI=1S/C16H10O5/c1-19-9-3-5-10-13(7-9)20-15-11-4-2-8(17)6-12(11)21-16(18)14(10)15/h2-7,17H,1H3
SMILES:
COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)O)OC3=O
Molecular Formula:
C16H10O5
Molecular Weight:
282.25 g/mol
9-O-Methylcoumestrol
CAS No.: 1690-62-6
Cat. No.: VC21241905
Molecular Formula: C16H10O5
Molecular Weight: 282.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 9-O-Methylcoumestrol belongs to the class of organic compounds known as coumestans. These are polycyclic aromatic compounds containing a coumestan moiety, which consists of a benzoxole fused to a chromen-2-one to form 1-Benzoxolo[3, 2-c]chromen-6-one. They are oxidation products of pterocarpan. Thus, 9-O-methylcoumestrol is considered to be a flavonoid lipid molecule. 9-O-Methylcoumestrol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 9-O-methylcoumestrol is primarily located in the membrane (predicted from logP). Outside of the human body, 9-O-methylcoumestrol can be found in a number of food items such as tea, green vegetables, common pea, and herbs and spices. This makes 9-O-methylcoumestrol a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 1690-62-6 |
| Molecular Formula | C16H10O5 |
| Molecular Weight | 282.25 g/mol |
| IUPAC Name | 3-hydroxy-9-methoxy-[1]benzofuro[3,2-c]chromen-6-one |
| Standard InChI | InChI=1S/C16H10O5/c1-19-9-3-5-10-13(7-9)20-15-11-4-2-8(17)6-12(11)21-16(18)14(10)15/h2-7,17H,1H3 |
| Standard InChI Key | HHEZPZWGHDOWCQ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)O)OC3=O |
| Canonical SMILES | COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)O)OC3=O |
| Appearance | Yellow powder |
| Melting Point | 338-339°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator